
Benzyl (4-(2-hydroxyethyl)phenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl (4-(2-hydroxyethyl)phenyl)carbamate is an organic compound that features a benzyl group attached to an aminophenethyl alcohol structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (4-(2-hydroxyethyl)phenyl)carbamate typically involves the protection of the amino group in 4-aminophenethyl alcohol with a benzyloxycarbonyl (Cbz) group. This can be achieved through the reaction of 4-aminophenethyl alcohol with benzyl chloroformate in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Benzyl chloroformate in the presence of a base.
Major Products Formed:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Primary amines.
Substitution: Various benzyl-protected derivatives.
科学研究应用
Benzyl (4-(2-hydroxyethyl)phenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a protecting group in peptide synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of Benzyl (4-(2-hydroxyethyl)phenyl)carbamate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under acidic or enzymatic conditions, releasing the active aminophenethyl alcohol. This release can trigger various biochemical pathways, depending on the specific application.
相似化合物的比较
4-Aminophenethyl alcohol: Lacks the benzyloxycarbonyl group, making it more reactive.
Benzyl alcohol: Similar structure but lacks the aminophenethyl group.
Phenethyl alcohol: Similar backbone but lacks the amino and benzyloxycarbonyl groups.
Uniqueness: Benzyl (4-(2-hydroxyethyl)phenyl)carbamate is unique due to the presence of both the benzyloxycarbonyl and aminophenethyl groups. This combination provides specific reactivity and stability, making it valuable in synthetic chemistry and various research applications.
属性
分子式 |
C16H17NO3 |
|---|---|
分子量 |
271.31 g/mol |
IUPAC 名称 |
benzyl N-[4-(2-hydroxyethyl)phenyl]carbamate |
InChI |
InChI=1S/C16H17NO3/c18-11-10-13-6-8-15(9-7-13)17-16(19)20-12-14-4-2-1-3-5-14/h1-9,18H,10-12H2,(H,17,19) |
InChI 键 |
RVZIFYFYOOSCOE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)CCO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
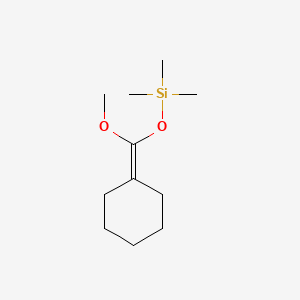
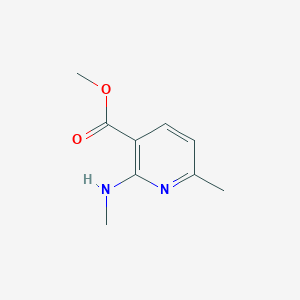
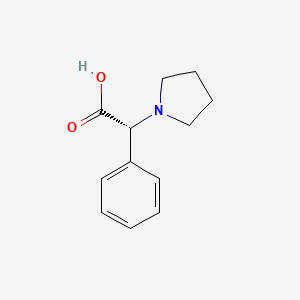
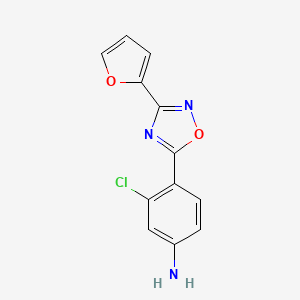
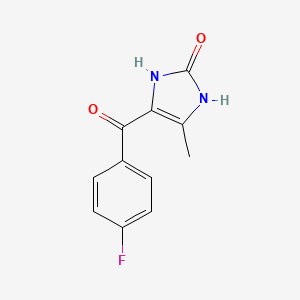
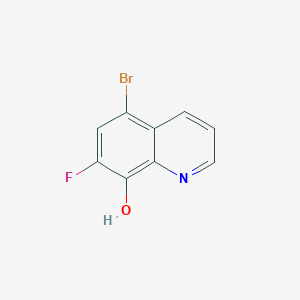
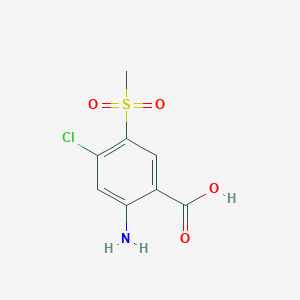
![Tert-Butyl N-[(3S)-1-Hydroxy-2,2-Dimethyl-4-Oxoazetidin-3-yl]Carbamate](/img/structure/B8685235.png)

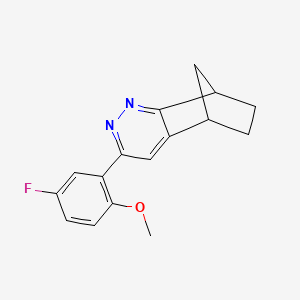

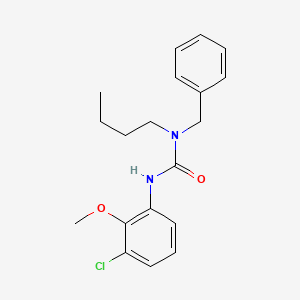
![4-Bromo-1-[(4-fluorobenzene-1-sulfonyl)methyl]-2-nitrobenzene](/img/structure/B8685261.png)

